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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

Cat. No.: B3021862

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridin-2(1H)-one, also widely known by its tautomeric name 2-hydroxy-5-
methylpyridine, is a heterocyclic organic compound of significant interest in the chemical and
pharmaceutical industries. Its structure, featuring a pyridine ring with a methyl group and a
hydroxyl/oxo group, allows it to exist in a tautomeric equilibrium between the lactam
(pyridinone) and lactim (hydroxypyridine) forms. This dual reactivity makes it a versatile
building block and a key intermediate in the synthesis of a wide range of functional molecules.
[1][2] It serves as a critical precursor in the production of various therapeutic agents, including
the antifibrotic drug Pirfenidone, and is also used in the formulation of agrochemicals like
herbicides and fungicides.[1] This guide provides an in-depth overview of its chemical
properties, spectroscopic data, synthesis, reactivity, and applications.

Chemical and Physical Properties

The fundamental properties of 5-Methylpyridin-2(1H)-one are summarized in the tables below,
providing essential data for laboratory and developmental use.

Table 1: Compound Identification
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Identifier

Value

CAS Number

1003-68-5[3]

Alternate CAS

91914-06-6[2][3]

Molecular Formula CeH7NOJ3]
Molecular Weight 109.13 g/mol [2][3]
IUPAC Name 5-methyl-1H-pyridin-2-one[3]

Common Synonyms

2-Hydroxy-5-methylpyridine, 5-Methyl-2-
pyridone, 6-Hydroxy-3-picoline

InChlKey

SOHMZGMHXUQHGE-UHFFFAOYSA-N[3]

Canonical SMILES

CC1=CNC(=0)C=C1[3]

ble 2: Physicochemical

Property Value

Appearance Solid, Pale Yellow to Light Yellow
Melting Point 183-187 °C (lit.)

Boiling Point 304.2 £ 15.0 °C (Predicted)

pKa 12.43 + 0.10 (Predicted)

logP (n-octanol/water)

1.207

Solubility

Slightly soluble in DMSO, Ethanol, Methanol

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 5-

Methylpyridin-2(1H)-one. The tautomeric equilibrium is particularly sensitive to the solvent

environment, which can be observed via NMR spectroscopy.[2]

Table 3: Summary of Spectroscopic Data
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Technique Key Features and Observations

The chemical shifts are solvent-dependent,
reflecting the equilibrium between the hydroxy
and pyridone forms. In non-polar solvents, the
IH & 15C NMR 2-hydroxy tautomer is favored, while polar
solvents favor the 2(1H)-pyridone form.[2] The
1H NMR spectrum shows distinct signals for the
methyl protons and the aromatic protons on the

pyridine ring.[2]

Mass spectrometry, often coupled with Gas

Chromatography (GC/MS), is a primary method

for identification. The fragmentation pattern
Mass Spectrometry (MS) ) ) i .

provides a unique fingerprint for the molecule.[1]

[2] The molecular ion peak confirms the

molecular weight.[1]

The IR spectrum shows a characteristic
carbonyl (C=0) stretching vibration (around
1645 cm~1) when the compound is in its
Infrared (IR) Spectroscopy ] ] ) )
pyridone form.[4] This band is absent in the O-
methylated derivative, confirming its

assignment.[4]

Synthesis and Reactivity
Synthesis of 5-Methylpyridin-2(1H)-one
A common and reliable method for the synthesis of 5-Methylpyridin-2(1H)-one is the

diazotization of 2-amino-5-methylpyridine, followed by hydrolysis.

¢ Reaction Setup: In a two-necked, round-bottomed flask equipped with an internal
thermometer and a magnetic stirrer, prepare a solution of concentrated sulfuric acid in water.

o Addition of Amine: Cool the acidic solution to below 0°C using an acetone/ice bath. Slowly
add 2-amino-5-methylpyridine to the cooled solution while maintaining the temperature.
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o Diazotization: Prepare a solution of sodium nitrite (NaNO:z) in water. Add this solution
dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.

o Hydrolysis: After the addition is complete, stir the mixture at 0°C for 45 minutes. Then, heat
the reaction to 95°C for 15 minutes to facilitate the hydrolysis of the diazonium salt.

o Work-up and Purification: Cool the mixture to room temperature and neutralize it to a pH of
6.5-7.0 using a 50% w/w aqueous sodium hydroxide (NaOH) solution. Heat the neutralized
solution to 60°C and extract it multiple times with ethyl acetate.

« |solation: Combine the organic fractions, dry over anhydrous sodium sulfate (Na2S0a), filter,
and concentrate under reduced pressure to yield a solid. Purify the crude product by
recrystallization from hot ethyl acetate to obtain 5-Methylpyridin-2(1H)-one as white
crystalline needles.

Starting Materials

H2S04, Hz0, NaNO2 Reaction Steps ‘Work-up & Purification
1. Diazotization 2. Hydrolysis -
— ©05°0) 95°0) 3. Neutralization (NaOH) 4. Extraction (EtOAc) 5. Recrystallization 5-Methylpyridin-2(1H)-one
I Y
2 5 T

Click to download full resolution via product page
Caption: Synthesis workflow for 5-Methylpyridin-2(1H)-one.

Key Chemical Reactions

5-Methylpyridin-2(1H)-one is a valuable starting material for synthesizing more complex
derivatives. A key transformation involves converting the hydroxyl group into a triflate, which is
an excellent leaving group for palladium-catalyzed cross-coupling reactions.

e Setup: Charge a Schlenk flask with 5-Methylpyridin-2(1H)-one and dry pyridine under a
nitrogen atmosphere.
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e Cooling: Cool the solution to -12°C using an acetone/ice bath.
« Triflation: Slowly add trifluoromethanesulfonic (triflic) anhydride to the cooled solution.

o Reaction: Allow the mixture to warm to room temperature and stir for several hours until the
reaction is complete (monitored by TLC).

e |solation: The resulting product, 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine, can be
isolated and used directly in subsequent cross-coupling reactions, such as Negishi or Suzuki
couplings, to form C-C bonds.

Activation Step

Cross-Coupling Reaction

Triflic Anhydride
(Tf20), Pyridine Triflation Pyridyl Zinc Reagent

5-Methylpyridin-2(1H)-one + Pd(PPhs)s Catalyst aISh] Zoupin 5-Methyl-2,2-bipyridine
__________ 5-Methyl-2-pyridy! .
---------------- > Triflate T

Click to download full resolution via product page

Caption: Reactivity pathway for derivatization.

Applications in Research and Drug Development

The utility of 5-Methylpyridin-2(1H)-one as a scaffold and intermediate is well-established in
medicinal chemistry and drug discovery.

 Antifibrotic Agents: It is a known impurity and a key starting material for Pirfenidone, a drug
used to treat idiopathic pulmonary fibrosis.

» Mineralocorticoid Receptor (MR) Antagonists: It is a crucial intermediate in the synthesis of
Finerenone, a non-steroidal MR antagonist for treating chronic kidney disease associated
with type 2 diabetes.[3]

o Anti-inflammatory and Analgesic Agents: The pyridinone core is used to synthesize libraries
of compounds for screening. Derivatives have shown potent anti-allodynic effects in models
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of inflammatory pain.

» Antimicrobial Agents: Novel fused pyridine heterocycles derived from this core have
demonstrated significant antimicrobial activity against various bacterial and fungal strains.

5-Methylpyridin-2(1H)-one

Building Block

ntermediate caffol
/ ﬁharmaceuﬁcal Applic}tsm\sA \
Pirfenidone Finerenone Anti-inflammatory Agents
(Antifibrotic) (MR Antagonist) (Pain Models)

Antimicrobial Compounds

Click to download full resolution via product page
Caption: Role in the synthesis of key pharmaceuticals.

Safety and Handling

5-Methylpyridin-2(1H)-one is classified as hazardous and requires careful handling.
Appropriate personal protective equipment (PPE) should be used at all times.

Table 4: GHS Hazard and Precautionary Statements
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Category GHS Code Statement
Hazard H302 Harmful if swallowed.
H315 Causes skin irritation.

Causes serious eye damage /

H318 / H319 o
irritation.
May cause respirator
H335 , .y. P Y
irritation.
Avoid breathing
Precaution P261 dust/fume/gas/mist/vapors/spr
ay.
Wear protective
P280 gloves/protective clothing/eye
protection/face protection.
IF SWALLOWED: Call a
POISON CENTER or
P301+P312

doctor/physician if you feel

unwell.

IF IN EYES: Rinse cautiously

with water for several minutes.
P305+P351+P338 Remove contact lenses, if

present and easy to do.

Continue rinsing.

e Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid formation
of dust and aerosols.

o Storage: Keep the container tightly closed in a dry and well-ventilated place.

o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, regional, and national regulations.

Conclusion
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5-Methylpyridin-2(1H)-one (CAS: 1003-68-5) is a high-value chemical intermediate with a
well-defined profile of reactivity and utility. Its tautomeric nature and functional groups make it
an ideal starting point for the synthesis of diverse and complex molecules. For researchers in
drug development and medicinal chemistry, this compound offers a robust scaffold for creating
novel therapeutic agents targeting a range of diseases, from fibrosis to inflammatory
conditions. A thorough understanding of its properties, synthesis, and handling is essential for
leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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